

# natural sources of Linarin *Cirsium* *Chrysanthemum indicum*

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## Compound Focus: Linarin

CAS No.: 480-36-4

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## Botanical Sources & Phytochemistry

**Linarin** (acacetin-7-*O*-rutinoside) is primarily isolated from plants in the **Asteraceae** and **Lamiaceae** families [1]. The table below summarizes the key natural sources and relevant phytochemical context.

Plant Source	Family	Plant Part(s) Used	Isolation & Characterization Methods	Notes
Various <i>Cirsium</i> species (e.g., <i>C. japonicum</i> , <i>C. arvense</i> , <i>C. setidens</i> ) [1]	Asteraceae	Aerial parts, roots, flowers [1]	CC on silica gel, Sephadex LH-20, Prep-HPLC, LC-MS/MS [1]	Described as one of the richest genera for Linarin [1].
<i>Chrysanthemum indicum</i> [2] [1]	Asteraceae	Flowers, aerial parts, whole herb [1]	CC on silica gel, HSCCC, UPLC-MS [1]; HTD of small flowers increases yield [2].	A primary source; Linarin is an official quality control marker [3].
<i>Chrysanthemum morifolium</i> [1]	Asteraceae	Flowers [1]	CC on silica gel [1]	A common source, used in teas and

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				traditional medicine.
<i>Mentha</i> species (e.g., <i>M. arvensis</i> , <i>M. spicata</i> ) [1]	Lamiaceae	Aerial parts, flowers [1]	CC on silica gel from hydro-alcoholic extracts [1]	Highlights Linarin's presence in mint families.

The synthesis and accumulation of **Linarin** in plants are subject to metabolic regulation. Integrated metabolomic and transcriptomic analyses of yellow (*HJ06*) and white (*BHYJ*) *Chrysanthemum indicum* varieties revealed a critical metabolic divergence at the **naringenin** node. The yellow variety channels more naringenin toward the production of **Linarin** and other flavones/flavonols, whereas the white variety, which lacks detectable **Linarin**, preferentially directs naringenin toward dihydroflavones/chalcones like eriodictyol [3]. Key regulatory enzymes include **FNSII**, **F3'H**, and **F3H**, whose expression patterns correlate with these distinct metabolite profiles [3].

## Experimental Protocols & Analytical Data

### Extraction and Isolation

A standard protocol for extracting and detecting **Linarin** from *Chrysanthemum indicum* flowers, as described in the literature, involves the following steps [3]:

- **Sample Preparation:** Accurately weigh approximately 0.25 g of powdered sample (passed through a third sieve).
- **Extraction:** Place the powder in a stoppered conical flask, add 100 mL of 100% methanol, and perform heating reflux for 3 hours.
- **Filtration:** Filter the resulting filtrate through a 0.22 µm microporous membrane.
- **UPLC Analysis:** Analyze the filtrate using Ultra-Performance Liquid Chromatography (UPLC).
  - **Mobile Phase:** Solvent A: Acetonitrile; Solvent B: 0.1% phosphoric acid solution.

- **Gradient Elution Program:** | Time (min) | % Solvent A | % Solvent B | |-----|-----|-----|-----|  
 -----| 0 | 0% | 100% | | 3 | 0% | 100% | | 5 | 25% | 75% | | 8 | 45% | 55% | | 15.5 | 27% | 73% |  
 | 18.5 | 0% | 100% |

For initial isolation from plant material, common techniques include column chromatography (CC) on silica gel, Sephadex LH-20, and preparative HPLC [1].

## Bioactivity Assays and Quantitative Data

The following table compiles key quantitative findings on the biological activities of **Linarin** and *C. indicum* extracts from recent research.

Activity Assessed	Experimental Model	Key Findings / IC50 / Effective Concentration	Proposed Mechanism(s)
<b>Anti-proliferative / Anticancer</b>	A549 human lung cancer cells [2] [4]	<i>C. indicum</i> flower extract (methanolic): IC50 = 72.49 µg/mL [4]. Linarin-enriched extract inhibits proliferation [2].	Suppression of Akt activation; induction of CDK inhibitor p27 <sup>Kip1</sup> ; cell cycle arrest [2].
<b>Antioxidant</b>	DPPH & ABTS free radical assays [4]	<i>C. indicum</i> flower extract: IC50 = 77.19 µg/mL (DPPH) and 93.21 µg/mL (ABTS) [4].	Free radical scavenging activity [4].
<b>Hepatoprotective</b>	t-BHP induced AML12 hepatocytes [5]	Germacrane-type sesquiterpenoids from <i>C. indicum</i> showed activity [5].	Compound Chrysanthemolide A promotes Nrf2 nuclear translocation by binding to Keap1 [5].
<b>Pharmacokinetics</b>	<i>In vivo</i> (rat) studies [6]	Low oral bioavailability; rapid absorption and elimination (Tmax ~7 min, T1/2 ~1.27 h). Bioavailability enhanced by liposome formulation or co-administration with piperine [6].	Piperine suppresses metabolism; formulations inhibit P-glycoprotein mediated efflux [6].

## Pharmacological Mechanisms and Pathways

**Linarin** exhibits a wide range of pharmacological activities through multi-target mechanisms, making it a promising candidate for drug development. Key mechanistic pathways are illustrated below.



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Diagram 1: **Linarin**'s multi-target mechanisms involve key pathways like Nrf2/ARE for antioxidant effects, NF- $\kappa$ B for anti-inflammation, and Akt/p27 for anti-proliferation [2] [7] [6].

## Therapeutic Potential & Research Gaps

The pleiotropic mechanisms of **Linarin** underlie its potential application in diverse disease contexts, as evidenced by numerous *in vitro* and *in vivo* studies [7] [6]. Reported activities include:

- **Neuroprotective Effects:** Sleep-enhancing, sedative, and acetylcholinesterase inhibitory activities, suggesting potential for managing neurodegenerative disorders like Alzheimer's disease [7] [1].
- **Bone Health:** Promotes osteoblast proliferation and differentiation, indicating anti-osteoporosis potential [7] [1].
- **Hepatoprotection:** Protects against various liver injury models, including hepatic failure and fibrosis [6] [5].
- **Broad-Spectrum Activity:** Also shows promise in managing diabetes, osteoarthritis, and infectious diseases [7] [6] [8].

Despite promising preclinical data, several challenges remain for the translation of **Linarin** into a clinically viable therapeutic agent [7] [6] [1]. Its **low oral bioavailability and rapid elimination** are significant pharmacokinetic limitations. However, strategies such as developing liposomal formulations or co-administration with bioavailability enhancers like piperine have shown improvement in its absorption [6]. Furthermore, there is a critical lack of **robust clinical trial data** to validate its efficacy and safety in humans [7] [1]. Future research should focus on structural optimization to improve drug-like properties, comprehensive preclinical toxicological studies, and well-designed clinical trials [7].

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To cite this document: Smolecule. [natural sources of Linarin Cirsium Chrysanthemum indicum].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533195#natural-sources-of-linarin-cirsium-chrysanthemum-indicum>]

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